N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Beschreibung
N-(1,3-Benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a triazolo-pyridazine core fused with a benzodioxol moiety and an ethyl-substituted acetamide side chain. The benzodioxol group may enhance metabolic stability, while the ethyl substituent on the triazolo ring could influence lipophilicity and target engagement.
Eigenschaften
Molekularformel |
C16H15N5O3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N5O3S/c1-2-13-18-19-14-5-6-16(20-21(13)14)25-8-15(22)17-10-3-4-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,22) |
InChI-Schlüssel |
JIYCIGFESGSXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-(1,3-Benzodioxol-5-yl)-2-[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Benzodioxol-Restes: Dies kann durch Cyclisierung von Catecholderivaten mit Formaldehyd unter sauren Bedingungen erreicht werden.
Synthese des Triazolopyridazin-Rings: Dies beinhaltet die Reaktion von Hydrazinderivaten mit Ethylacetoacetat, gefolgt von Cyclisierung mit geeigneten Reagenzien, um den Triazolopyridazin-Kern zu bilden.
Kopplungsreaktionen: Die Benzodioxol- und Triazolopyridazin-Zwischenprodukte werden unter Verwendung eines Sulfanylacetamid-Linkers gekoppelt. Dieser Schritt erfordert häufig die Verwendung von Kopplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und Katalysatoren wie DMAP (4-Dimethylaminopyridin).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Skalierung der Reaktionen, die Optimierung von Reaktionszeiten und -temperaturen sowie die Verwendung von kontinuierlichen Flusschemietechniken zur Steigerung der Effizienz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können den Triazolopyridazin-Ring angreifen und möglicherweise zur Bildung von Dihydroderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart von Basenkatalysatoren wie Triethylamin (TEA).
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dihydroderivate des Triazolopyridazin-Rings.
Substitution: Verschiedene substituierte Acetamide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves multi-step chemical reactions that incorporate various functional groups. The compound features a benzodioxole moiety linked to a triazolopyridazine unit via a sulfanyl acetamide group. The presence of these heterocycles suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds similar to this compound. Research indicates that derivatives containing benzodioxole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .
Antimicrobial Properties
The antimicrobial efficacy of compounds related to this compound has also been investigated. Studies demonstrate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neurological Disorders
Compounds with triazole and pyridazine structures have been explored for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing antioxidant effects .
Cardiovascular Health
Research indicates that similar compounds can influence cardiovascular health by acting as vasodilators or through anti-inflammatory mechanisms. These properties could make this compound a candidate for further investigation in cardiovascular therapeutics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study 3 | Neuroprotective Effects | Indicated potential to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the triazolopyridazine ring could interact with active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives
Key Structural Differences and Implications
Triazolo Substituents: The target compound features a 3-ethyl group on the triazolo ring, whereas analogs like the Lin-28 inhibitor () and CAS 894067-38-0 () have a 3-methyl group. The benzodioxol moiety replaces phenyl or simpler aromatic groups in analogs, which could increase electron density and π-stacking interactions with target proteins, as seen in PEF(S) binders ().
Side Chain Variations :
- The sulfanyl acetamide side chain in the target compound differs from the methyl acetamide in the Lin-28 inhibitor (). Sulfur-containing groups often influence redox activity and binding kinetics.
Biological Target Specificity :
- The Lin-28 inhibitor () demonstrated efficacy in disrupting Lin-28/let-7 interactions, leading to cancer stem cell (CSC) differentiation. The target compound’s benzodioxol group may confer enhanced binding to similar RNA-protein interfaces.
- PEF(S)-targeting sulfonamides () rely on alkoxyethoxy and methoxyphenyl groups for allosteric inhibition, suggesting that the target compound’s benzodioxol could occupy distinct binding pockets.
Pharmacological and Toxicological Considerations
- Potency and Selectivity : The ethyl and benzodioxol substituents may improve target affinity compared to methyl- and phenyl-containing analogs. For example, the Lin-28 inhibitor () reduced tumorsphere formation at 80 µM, but the target compound’s structural enhancements might lower effective concentrations.
- Toxicity: While heterocyclic amines (e.g., IQ derivatives) in () are carcinogenic, the target compound’s benzodioxol and triazolo-pyridazine core lack direct mutagenic alerts, though in vivo toxicity studies are needed.
Biologische Aktivität
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with triazole and pyridazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed varying activity against bacteria such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects compared to conventional antibiotics like ciprofloxacin .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. A study screening a library of compounds identified derivatives with significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various cellular receptors, affecting signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Reduction : Some studies suggest that it could enhance antioxidant defenses in cells, reducing oxidative damage associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated broad-spectrum antimicrobial activity. The results indicated that the compound had a lower MIC against Candida albicans compared to standard antifungal agents.
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 10 | 15 |
| C. albicans | 8 | 12 |
Study 2: Anticancer Activity
In a multicellular spheroid model for cancer research, this compound exhibited significant cytotoxic effects with an IC50 value of 5 µM against breast cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
